molecular formula C17H15N5 B11839526 Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(1H-indol-4-yl)- CAS No. 825630-54-4

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(1H-indol-4-yl)-

Cat. No.: B11839526
CAS No.: 825630-54-4
M. Wt: 289.33 g/mol
InChI Key: YTRKHCSIFDLSDT-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-3-(1H-INDOL-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole moiety, which is a significant structure in medicinal chemistry due to its presence in many bioactive molecules. The compound also contains an imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-3-(1H-INDOL-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multi-step organic reactions. One common approach is to start with the cyclopropylamine and indole derivatives, followed by the formation of the imidazo[1,2-a]pyrazine ring through cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-3-(1H-INDOL-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-CYCLOPROPYL-3-(1H-INDOL-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-3-(1H-INDOL-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The imidazo[1,2-a]pyrazine core can interact with nucleic acids and proteins, affecting cellular processes. These interactions lead to the compound’s biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOPROPYL-3-(1H-INDOL-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to its combination of the indole and imidazo[1,2-a]pyrazine structures, which confer a broad spectrum of biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

825630-54-4

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

N-cyclopropyl-3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C17H15N5/c1-2-13(12-6-7-18-14(12)3-1)15-10-20-17-16(21-11-4-5-11)19-8-9-22(15)17/h1-3,6-11,18H,4-5H2,(H,19,21)

InChI Key

YTRKHCSIFDLSDT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=C5C=CNC5=CC=C4

Origin of Product

United States

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